![molecular formula C2H3N3S2 B8766284 1,2,4-Triazolidine-3,5-dithione CAS No. 5650-03-3](/img/structure/B8766284.png)
1,2,4-Triazolidine-3,5-dithione
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Description
1,2,4-Triazolidine-3,5-dithione is a compound with the molecular formula C2H3N3S2 . It is a dithione derivative, which means it contains two sulfur atoms in its structure . It is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazolidine-3,5-dithione derivatives involves a simple reaction between aldehydes and thiosemicarbazide . This reaction takes place in a 60:40 v/v water/ethanol solution at room temperature . The formation of the target compounds is confirmed by NMR, IR, and ESI–MS analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-Triazolidine-3,5-dithione consists of a triazolidine ring with two sulfur atoms attached to the 3 and 5 positions . The average mass of the molecule is 133.195 Da, and the monoisotopic mass is 132.976837 Da .Chemical Reactions Analysis
1,2,4-Triazolidine-3,5-dithione has shown remarkable reactivity towards a wide array of unsaturated hydrocarbons . For example, it reacts in an alkaline medium with chloroacetic acid and its derivatives, as well as with α-bromo ketones, resulting in their conversion to 4-aryl-1,2,4-triazole-3,5-bis (sulfides) .Physical And Chemical Properties Analysis
1,2,4-Triazolidine-3,5-dithione is a white to slightly yellow solid at room temperature . It has a molecular formula of CHNS and an average mass of 133.195 Da .Mechanism of Action
Future Directions
The future directions for 1,2,4-Triazolidine-3,5-dithione research could involve exploring its potential medicinal applications, given its significant acetylcholinesterase inhibitory activity . Additionally, the development of more eco-friendly, non-toxic, and energy-efficient methodologies for the synthesis of this compound could be another area of focus .
properties
IUPAC Name |
1,2,4-triazolidine-3,5-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENVTYBQKCILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NC(=S)NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873520 |
Source
|
Record name | 3,5-Dimercapto-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolidine-3,5-dithione | |
CAS RN |
5650-03-3 |
Source
|
Record name | 3,5-Dimercapto-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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